molecular formula C16H17NO4S B5650557 ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5650557
M. Wt: 319.4 g/mol
InChI Key: VADRXCKGBYQLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methoxybenzamido group and an ethyl ester group.

Preparation Methods

The synthesis of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-bromo-3-methylthiophene.

    Introduction of the Methoxybenzamido Group: The methoxybenzamido group is introduced via an amide coupling reaction, where 4-methoxybenzoic acid is reacted with an amine derivative of the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis pathways . The methoxybenzamido group plays a crucial role in binding to the active sites of these proteins, thereby inhibiting their function and leading to cell death.

Comparison with Similar Compounds

ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-4-21-16(19)13-9-10(2)22-15(13)17-14(18)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADRXCKGBYQLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.